(S,S)-Dipamp

Descripción

Significance of Chirality in Advanced Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry. researchfloor.org These mirror-image isomers, known as enantiomers, can exhibit profoundly different biological activities. researchfloor.orgchiralpedia.com

The biological systems of the human body, such as enzymes and receptors, are themselves chiral. mdpi.comveranova.com This inherent chirality means that they often interact differently with the two enantiomers of a drug molecule. mdpi.com One enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even cause harmful side effects. chiralpedia.com A notorious example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. researchfloor.org

Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries to ensure safety and efficacy. mdpi.comveranova.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that favor the development of single-enantiomer drugs. veranova.comrsc.org This has driven significant research into methods for obtaining optically pure compounds. mdpi.com

The increasing demand for enantiomerically pure compounds has spurred the evolution of stereoselective synthesis methodologies. rsc.org Historically, the separation of racemic mixtures (a 50:50 mixture of both enantiomers) was a common approach, but this is often inefficient. nobelprize.org The development of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer, has revolutionized the field. nobelprize.org This approach is highly efficient and economical. nobelprize.org

Key strategies in stereoselective synthesis include the use of chiral auxiliaries, biocatalysts (enzymes), and, most notably, transition metal catalysts with chiral ligands. researchfloor.orgtandfonline.com These methods have become indispensable tools for synthetic chemists in both academic and industrial settings. rsc.orgresearchgate.net

Enantiomerically Pure Compounds in Pharmaceutical and Agrochemical Industries

Role of Chiral Diphosphine Ligands in Transition Metal Catalysis

Chiral diphosphine ligands are a crucial class of ligands used in transition metal-catalyzed asymmetric reactions. tcichemicals.comsciforum.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. tcichemicals.com The structure and electronic properties of the diphosphine ligand are critical in determining both the enantioselectivity and the reaction rate. tcichemicals.comresearchgate.net

Over the past few decades, a vast number of chiral diphosphine ligands with diverse structural backbones have been developed. sci-hub.seacs.org These ligands have been successfully applied in a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations. acs.orgnih.govpnas.org The design of new and effective chiral diphosphine ligands remains an active and important area of research. sci-hub.seacs.org

Historical Context of (S,S)-DIPAMP within Asymmetric Catalysis

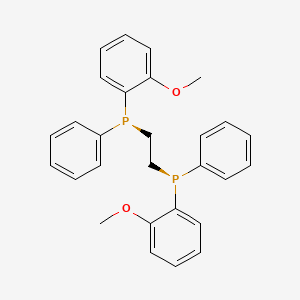

This compound, with its full name (1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane), emerged from the pioneering work of William S. Knowles at the Monsanto Company in the 1970s. nobelprize.org Its development was a direct response to the need for an efficient industrial synthesis of the anti-Parkinson's disease drug, L-DOPA. nobelprize.org

The synthesis of L-DOPA via the asymmetric hydrogenation of an enamide precursor using a rhodium catalyst with the this compound ligand was a landmark achievement. nih.gov This process achieved a high enantiomeric excess (ee) of 95% and represented the first industrial-scale application of asymmetric hydrogenation. This groundbreaking work earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry for his contributions to the field of chirally catalyzed hydrogenation reactions. nobelprize.org The success of this compound demonstrated the immense potential of asymmetric catalysis to rival the stereoselectivity of enzymes and paved the way for the development of many other chiral ligands and catalytic systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027541 | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97858-62-3 | |

| Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipamp, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of S,s Dipamp

Synthetic Methodologies for (S,S)-DIPAMP

The preparation of enantiomerically pure P-chiral phosphines like this compound was historically considered a significant synthetic challenge, which for many years limited the exploration of this ligand class compared to those with chiral backbones. keyorganics.netnih.gov Over time, several effective methodologies have been developed to access this important compound.

Chemical Routes to the Chiral Ligand

There are two primary routes for the synthesis of this compound: the original oxidative coupling method and more contemporary approaches utilizing chiral auxiliaries and phosphine-borane intermediates.

The Knowles Oxidative Coupling Route: The pioneering synthesis of DIPAMP, developed by William S. Knowles and his team at Monsanto, involved the dimerization of a chiral phosphine (B1218219) precursor. wikipedia.orgnobelprize.org This route starts with the synthesis of the P-chiral precursor, Phenyl-o-Anisyl-Methyl-Phosphane (PAMP). The racemic PAMP is resolved into its separate enantiomers. The enantiomerically pure (S)-PAMP is then oxidized to the corresponding phosphine oxide. This oxide undergoes a coupling reaction, followed by reduction with a silane (B1218182) reductant like trichlorosilane (B8805176) (HSiCl₃) to yield the final this compound ligand. tandfonline.com A key step in this process is the efficient resolution of the precursor, which can be achieved by chromatographic methods. tandfonline.com

The Jugé-Stephan Method (Nucleophilic Displacement Route): A more versatile and widely adopted method for synthesizing P-chiral phosphines, including DIPAMP, is the nucleophilic displacement route developed by Jugé, Stephan, and others. keyorganics.netrsc.org This methodology uses a chiral auxiliary, typically (1R,2S)-(−)-ephedrine, to direct the stereochemistry at the phosphorus center. rsc.org The synthesis begins with the reaction of a phosphine source, like dichlorophenylphosphine (B166023), with (-)-ephedrine to form a chiral oxazaphospholidine intermediate. keyorganics.netrsc.org This intermediate, often protected as a borane (B79455) adduct, undergoes sequential nucleophilic displacement reactions with organolithium or Grignard reagents. Each displacement proceeds with a predictable inversion of configuration at the phosphorus atom, allowing for precise control over the final stereochemistry. keyorganics.net This method avoids the need for resolving a racemic mixture and provides access to a wider range of analogues. keyorganics.netrsc.org

Phosphine-Borane Methodology: A related modern approach involves the use of phosphine-boranes as key intermediates. nih.govjst.go.jp This route can start with a precursor like methyl(o-methoxyphenyl)phenylphosphine–borane, which is deprotonated and then coupled using a copper salt (CuCl₂). nih.govjst.go.jp The resulting bisphosphine–borane is then deprotected to furnish the final this compound ligand. nih.gov This method has proven effective for producing enantiopure this compound and its analogues. nih.govjst.go.jp

| Synthetic Route | Key Features | Precursors | Reference(s) |

| Knowles Oxidative Coupling | Original industrial method; relies on resolution of a chiral precursor. | Racemic Phenyl-o-Anisyl-Methyl-Phosphane (PAMP) | tandfonline.com, nobelprize.org |

| Jugé-Stephan Method | Uses a chiral auxiliary for stereocontrol; avoids resolution. | (-)-Ephedrine, Dichlorophenylphosphine | keyorganics.net, rsc.org |

| Phosphine-Borane Coupling | Utilizes stable phosphine-borane intermediates for coupling. | Methyl(o-methoxyphenyl)phenylphosphine–borane | nih.gov, jst.go.jp |

Considerations for Enantioselective Synthesis of Diphosphines

The enantioselective synthesis of P-chiral diphosphines presents unique challenges not typically encountered with C-chiral ligands.

Stereochemical Integrity: A primary concern is maintaining the stereochemical configuration at the pyramidal phosphorus centers throughout the synthetic sequence. keyorganics.net Phosphorus atoms can undergo inversion of configuration, particularly at elevated temperatures, which can lead to racemization. The half-life of DIPAMP at 100°C is reported to be 3-5 hours. nobelprize.org Modern synthetic methods, such as those using phosphine-borane adducts, offer enhanced stability and help preserve the stereochemical integrity of the intermediates. keyorganics.netrsc.org

Control of Stereochemistry: Achieving high enantiomeric excess (ee) is paramount. The Jugé-Stephan method is particularly powerful in this regard, as the use of a chiral auxiliary like (-)-ephedrine directs the formation of one diastereomer of the oxazaphospholidine intermediate in high purity. keyorganics.netrsc.org Subsequent nucleophilic substitutions are stereospecific (typically proceeding with inversion), ensuring the chirality is transferred effectively to the final product. keyorganics.net

Purification: In synthetic routes that may produce diastereomeric mixtures, such as the meso isomer alongside the desired (S,S) or (R,R) enantiomers, efficient purification is critical. nih.gov Crystallization or chromatography are often employed to isolate the desired enantiomerically pure ligand. nih.gov

Precursor Chemistry for this compound Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound.

PAMP and PAMP-Oxide: In the original Knowles synthesis, Phenyl-o-Anisyl-Methyl-Phosphane (PAMP) is the central precursor. nobelprize.orgtandfonline.com Racemic PAMP can be synthesized in a one-pot procedure. tandfonline.com Its resolution into (R)- and (S)-enantiomers is a crucial step. The resolved PAMP is then converted to the corresponding phosphine oxide, which is more stable and suitable for the subsequent coupling reaction. tandfonline.com

Oxazaphospholidine-Boranes: For the Jugé-Stephan route, the key precursors are chiral oxazaphospholidine-boranes derived from the reaction of dichlorophenylphosphine with (-)-ephedrine. keyorganics.netrsc.org These compounds serve as robust platforms for introducing the required aryl and alkyl groups onto the phosphorus atom via stereospecific nucleophilic substitution. The borane group protects the trivalent phosphorus from oxidation and influences its reactivity. rsc.org

| Precursor | Synthetic Route | Function | Reference(s) |

| (S)-Phenyl-o-Anisyl-Methyl-Phosphane ((S)-PAMP) | Knowles Oxidative Coupling | Chiral building block for dimerization. | tandfonline.com, nobelprize.org |

| (S)-PAMP-Oxide | Knowles Oxidative Coupling | Stabilized intermediate for coupling reaction. | tandfonline.com |

| (1R,2S,5R)-(-)-Ephedrine | Jugé-Stephan Method | Chiral auxiliary to direct stereochemistry. | keyorganics.net, rsc.org |

| Phenylchlorooxazaphospholidine-borane | Jugé-Stephan Method | Chiral electrophile for nucleophilic substitution. | keyorganics.net, rsc.org |

Derivatization Strategies for Modified this compound Analogues

The foundational structure of this compound has been systematically modified to create analogues with tuned steric and electronic properties, often leading to improved catalytic performance.

Modification of Aryl Substituents: A common strategy involves replacing the o-methoxyphenyl (anisyl) or phenyl groups with other substituents. For instance, an analogue where the methoxy (B1213986) group is absent and an ethyl group is present on the phenyl ring, (S,S)-1,2-bis[(ortho-ethylphenyl)phenylphosphino]ethane, has been synthesized. keyorganics.net This modification was found to yield comparable results to DIPAMP in certain asymmetric hydrogenations. keyorganics.net Further work has led to the development of analogues with larger ortho-alkyl substituents, such as o-isopropylphenyl and o-isobutylphenyl, which have demonstrated the ability to achieve even higher enantioselectivities (>99% ee) than the original DIPAMP in the hydrogenation of specific substrates. nih.govjst.go.jp

Modification of the Alkyl/Aryl Group: Another approach is to alter the other group on the phosphorus atom. An early example was the conversion of DIPAMP to DiCAMP, where the phenyl groups are replaced with cyclohexyl groups. nobelprize.org Interestingly, this modification, which had a significant positive effect in monophosphine ligands, did not lead to improved enantioselectivity in the case of this bisphosphine ligand for enamide hydrogenation. nobelprize.org

These derivatization strategies highlight the modular nature of the synthetic routes, particularly the Jugé-Stephan and phosphine-borane methods, which readily allow for the introduction of diverse substituents. keyorganics.netnih.gov

| Analogue Name/Description | Structural Modification | Reported Outcome | Reference(s) |

| (S,S)-1,2-bis[(ortho-ethylphenyl)phenylphosphino]ethane | o-methoxyphenyl → o-ethylphenyl | Comparable enantioselectivity to DIPAMP for certain substrates. | keyorganics.net, nih.gov, jst.go.jp |

| DiCAMP | phenyl → cyclohexyl | Lower enantioselectivity (60-65% ee) in enamide hydrogenation compared to DIPAMP. | nobelprize.org |

| (S,S)-1,2-bis[(o-isopropylphenyl)phenylphosphino]ethane | o-methoxyphenyl → o-isopropylphenyl | Exceeded DIPAMP's performance (>99% ee) in hydrogenation of methyl (Z)-α-acetamidocinnamate. | nih.gov, jst.go.jp |

Catalyst Complex Formation and Characterization

Coordination Chemistry of (S,S)-DIPAMP with Transition Metals

This compound coordinates to transition metals through its two phosphorus atoms, acting as a bidentate chelating ligand. sci-hub.red This chelation forms a stable ring structure with the metal, creating a rigid and predictable chiral scaffold that is essential for inducing asymmetry in catalytic transformations. The methoxy (B1213986) groups on the aryl rings of DIPAMP enhance electron donation to the metal, which can increase the rates of key catalytic steps like oxidative addition.

The coordination chemistry of this compound with rhodium is the most extensively studied, largely due to the success of Rh-DIPAMP catalysts in asymmetric hydrogenation. tcichemicals.comsci-hub.red These complexes are typically prepared in situ or as isolated species. Common precursors include diolefin complexes like [Rh(diolefin)Cl]₂ or solvated cations such as [Rh(solvent)₂]⁺. rsc.orgmdpi.com For instance, reacting a rhodium precursor with this compound generates cationic complexes of the type [Rh(this compound)(solvent)₂]⁺. mdpi.com

These solvated rhodium-DIPAMP complexes readily react with prochiral olefin substrates, such as methyl α-acetamidocinnamate (MAC), to form diastereomeric catalyst-substrate adducts. tcichemicals.comresearchgate.net The formation of these adducts is often fast and reversible. researchgate.net Interestingly, in many rhodium-catalyzed asymmetric hydrogenations, the minor diastereomer of the catalyst-substrate complex is the one that leads to the major product enantiomer, operating under a Curtin-Hammett kinetic regime. researchgate.net The solvent can play a crucial role; for example, using methanol (B129727) (MeOH) can lead to the formation of species like [Rh(DIPAMP)(MeOH)₂]BF₄. rsc.org However, reaction conditions such as substrate concentration and temperature can influence the formation of different complex species, including unusual Rh(III) substrate complexes that may act as catalyst deactivation products. rsc.orgresearchgate.net

The stability and reactivity of these complexes are central to their catalytic function. Low-temperature NMR studies have been instrumental in characterizing intermediates, such as two diastereomeric dihydride species (Rh-H₂), where the minor species was found to be more active in the hydrogenation step.

This compound and its analogues also form complexes with palladium, which are active in various catalytic reactions. researchgate.netsnnu.edu.cn The coordination of P-stereogenic diphosphines like DIPAMP to Pd(II) precursors, such as PdCl₂, typically yields the expected chelated complexes, for example, [PdCl₂(this compound)]. sci-hub.redresearchgate.net

The coordination behavior can be more complex when using other palladium precursors. For instance, reactions with Pd(η³-allyl) fragments can lead to different structures, and the stability of the resulting mononuclear allyl-palladium complexes can depend on the specific phosphine (B1218219) substituents. sci-hub.red While DIPAMP is often used as a benchmark for comparison with newer P-chirogenic ligands, detailed studies on its specific palladium complexes are less common than for rhodium. sci-hub.redresearchgate.net However, the fundamental coordination as a C₂-symmetric, P-stereogenic chelating ligand remains the basis for its application in palladium-catalyzed asymmetric reactions. sci-hub.red

Iridium complexes are known to be highly active catalysts for asymmetric hydrogenation. cuvillier.de this compound has been used to functionalize complex iridium-containing nanoclusters. Specifically, it has been incorporated as a ligand in the synthesis of iridium-doped gold superatoms, such as [IrAu₁₂(this compound)₅Cl₂]⁺. rsc.org In these structures, the DIPAMP ligands coordinate to the gold atoms on the surface of the cluster. The synthesis involves reacting a pre-formed gold-DIPAMP chloride complex with an iridium source. rsc.org While this demonstrates the ability of DIPAMP to coordinate in complex multimetallic systems containing iridium, the formation of simpler, mononuclear iridium-DIPAMP complexes for catalysis follows general principles of ligand substitution on iridium precursors like [Ir(COD)Cl]₂. cuvillier.dersc.org

This compound forms coordination complexes with other transition metals, notably ruthenium. The reaction of racemic Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂ with this compound in a dichloromethane/water mixture at 60 °C results in a binuclear Ru(II) aqua complex. nih.gov

Furthermore, chiral induction has been observed in the formation of octahedral Ru(II) complexes. nih.gov The reaction of achiral diruthenium carboxylate precursors, [Ru₂(μ-O₂CR)₄(MeOH)₂]⁺, with (S,S)-o-tolyl-DIPAMP (a derivative of DIPAMP) leads to the disassembly of the dinuclear core and the highly diastereoselective formation of mononuclear complexes like Λ-[Ru(η²-O₂CC₆H₅)(η²-(S,S)-o-tolyl-DIPAMP)₂]⁺. nih.gov In this notation, 'Λ' refers to the chirality at the metal center. This demonstrates that the chirality of the DIPAMP ligand effectively controls the stereochemistry of the resulting metal complex. nih.gov

Iridium-DIPAMP Complexes

Structural Analysis of this compound-Metal Complexes

The three-dimensional structure of metal complexes containing this compound is crucial for understanding the origin of enantioselectivity in catalysis. X-ray crystallography has been an indispensable tool for elucidating the precise coordination geometry, bond lengths, and bond angles in these complexes.

X-ray crystallography has provided definitive proof of the chelation of this compound to metal centers and has revealed the conformations of the resulting metallacycles.

For rhodium complexes , crystal structures of catalyst-substrate adducts have been particularly insightful. The structure of [Rh(this compound)((Z)-enamide)]⁺ confirms that the substrate binds to the rhodium center through both its carbon-carbon double bond and the amide carbonyl oxygen. This bidentate coordination, along with the fixed chirality of the DIPAMP ligand, forces the substrate into a specific conformation that favors the formation of one enantiomer of the product upon hydrogenation. The structure of a rhodium complex with a hydrogenated substrate, [Rh(this compound)(2-methyl succinate)], revealed an unexpected tridentate coordination of the product, which is considered a "dead-end" complex that can inhibit the catalytic cycle. rsc.org

For ruthenium complexes , the crystal structure of a dinuclear Ru(II) aqua complex formed with this compound has been determined, confirming its binuclear nature. nih.gov Additionally, the structures of diastereomerically pure complexes such as Δ-[Ru(η²-O₂CC₆H₅)(η²-(R,R)-o-tolyl-DIPAMP)₂]⁺ and Λ-[Ru(η²-O₂CC₆H₅)(η²-(S,S)-o-tolyl-DIPAMP)₂]⁺ have been established, showing how the ligand's chirality dictates the octahedral geometry at the ruthenium center. nih.gov

For palladium complexes , a crystal structure of a palladium(II) complex with a methylene-bridged P-stereogenic diphosphine (an analogue of DIPAMP) chelated to a [Pd(η³-allyl)]⁺ fragment has been reported, which is a rare example for this class of ligands. sci-hub.red X-ray analysis has also been used to confirm the structure of palladium chloride complexes with other P-chirogenic ligands, providing a basis for comparison with DIPAMP complexes. snnu.edu.cn

The structural data from these studies are critical for computational modeling and for rationalizing the high levels of enantioselectivity achieved with DIPAMP-metal catalysts.

Data Tables

Table 1: Selected this compound Metal Complexes and Precursors This table is interactive. Click on the headers to sort the data.

| Complex/Precursor Formula | Metal | Description | Relevant Application/Study |

|---|---|---|---|

| [Rh(this compound)(solvent)₂]⁺ | Rhodium | Cationic solvated complex | Precursor for asymmetric hydrogenation |

| [Rh(this compound)(MAC)]BF₄ | Rhodium | Catalyst-substrate adduct | Mechanistic studies in hydrogenation |

| [Rh(this compound)(H)₂(solvent)₂]⁺ | Rhodium | Dihydride intermediate | Key intermediate in hydrogenation pathway |

| [PdCl₂(this compound)] | Palladium | Dichloro-palladium complex | Catalyst precursor |

| [IrAu₁₂(this compound)₅Cl₂]⁺ | Iridium/Gold | Ligand-stabilized superatom cluster | Materials science, chiroptical studies |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| (1R,2S)-(-)-Ephedrine | |

| (S,S)-1,2-bis(o-anisylphenylphosphino)benzene | (S,S)-o-tolyl-DIPAMP |

| This compound | 1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |

| 1,5-Cyclooctadiene | COD |

| 2,5-Norbornadiene | NBD |

| Bis(diphenylphosphino)methane | dppm |

| Iridium(III) chloride trihydrate | IrCl₃·3H₂O |

| L-DOPA | (S)-3,4-dihydroxyphenylalanine |

| Methyl (Z)-α-acetamidocinnamate | MAC |

| Palladium(II) chloride | PdCl₂ |

Spectroscopic Characterization of Catalyst Species (e.g., ³¹P NMR Spectroscopy)

The characterization of catalyst species formed from this compound and a metal precursor, typically rhodium, is crucial for understanding the active catalyst and any intermediates in a catalytic cycle. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, as phosphorus is at the heart of the ligand's coordinating ability. wiley.com

In solution, the free this compound ligand exhibits a characteristic signal in the ³¹P NMR spectrum. For example, in CDCl₃, the chemical shift (δ) is observed at approximately -20.69 ppm. figshare.com Upon coordination to a metal center like rhodium, this signal shifts significantly downfield, indicating the formation of a metal-phosphine bond.

Studies on rhodium(I) complexes with this compound, such as [Rh(this compound)(MeOH)₂]BF₄, are frequently conducted using ³¹P NMR to monitor the complex's formation and reactivity. magritek.comx-mol.netacs.org Low-temperature NMR studies have been instrumental in identifying and characterizing key intermediates, such as catalyst-substrate adducts. researchgate.net For instance, investigations into the asymmetric hydrogenation of DOPA precursors with the [Rh(this compound)(MeOH)₂]BF₄ catalyst used low-temperature NMR to prove that the major substrate complex observed was consistent with a previously determined X-ray structure. researchgate.net

The pH of the solution can also strongly influence the chemical shifts of the ³¹P NMR signals, particularly if catalyst deactivation pathways involving the formation of different species, such as Rh(III) complexes, occur. researchgate.net Furthermore, low-field flow ³¹P NMR spectroscopy has been developed as an online technique to monitor transformations involving highly air- and moisture-sensitive rhodium diphosphine complexes like those of Dipamp, allowing for real-time analysis under preparative conditions. magritek.comx-mol.netacs.org

| Compound / Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| This compound (free ligand) | CDCl₃ | -20.69 | Represents the uncoordinated phosphine. figshare.com |

| [Rh(this compound)(MeOH)₂]BF₄ | Methanol-d₄ | Downfield shift from free ligand | A common catalyst precursor studied by ³¹P NMR. magritek.comresearchgate.net |

| trans-Pt(PPh₃)(PPh₂R)H(SR') | - | ~33 and ~67 (doublets) | Example of a related phosphine complex showing trans P-P coupling (~393 Hz). rsc.org |

Ligand Design Principles and Impact on Catalyst Performance

The success of this compound in asymmetric catalysis is not accidental but a result of deliberate ligand design that carefully balances steric and electronic properties. thieme-connect.com The C₂-symmetric framework, a key design principle, simplifies the number of possible reaction intermediates, which facilitates mechanistic analysis and often enhances enantioselectivity. pnas.orgpnas.org

Bite Angle Effects

The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a critical parameter that influences the steric and electronic environment of the metal center. wiley.comrsc.orgcmu.edu For ligands with a two-carbon (ethane) bridge like this compound, the resulting five-membered chelate ring is conformationally rigid and constrains the geometry around the metal. cmu.edu this compound enforces a relatively small bite angle of approximately 85°.

This constrained geometry has several consequences for catalysis. A smaller bite angle can influence the preferred coordination geometry of substrates and intermediates, thereby directing the stereochemical outcome of a reaction. While a wider bite angle is sometimes correlated with higher regioselectivity in reactions like hydroformylation by creating more steric hindrance, the rigidity and specific angle of the Dipamp ligand are optimized for creating a well-defined chiral pocket suitable for asymmetric hydrogenation. researchgate.net The bite angle affects both the electronic properties of the metal complex and the steric bulk induced by the ligand. wiley.com

| Ligand | Backbone | Typical Bite Angle (°) |

|---|---|---|

| This compound | Ethane | ~85° |

| dppe | Ethane | ~85° |

| dppp | Propane | ~91° |

| Xantphos | Xanthene | ~108-114° |

Steric and Electronic Tuning of Phosphine Ligands

The performance of a phosphine ligand is governed by the interplay between its steric and electronic characteristics. thieme-connect.com In this compound, these features are precisely tuned by the substituents on the chiral phosphorus atoms.

Electronic Effects: The two phosphorus atoms in Dipamp are each bonded to a phenyl group and an o-methoxyphenyl (o-anisyl) group. The methoxy (-OCH₃) group is electron-donating. This electronic feature increases the electron density on the phosphorus atoms, which in turn enhances the electron-donating ability of the phosphine ligand towards the coordinated metal center (e.g., rhodium). This increased electron density on the metal facilitates key catalytic steps, such as the oxidative addition of H₂, leading to higher reaction rates.

Steric Effects: The bulky phenyl and o-anisyl groups create a crowded and well-defined chiral environment around the metal center. This steric hindrance is a cornerstone of the ligand's ability to control enantioselectivity. The C₂-symmetric arrangement of these bulky groups creates a "chiral pocket" or cleft that forces a prochiral substrate to bind in a specific orientation. This preorganization of the substrate-catalyst complex favors hydrogen addition from one face of the double bond, leading to the preferential formation of one enantiomer of the product. This combination of electronic enrichment of the metal center and significant, well-defined steric bulk is responsible for the high turnover frequencies and excellent enantioselectivities achieved with Dipamp catalysts, most notably in the industrial synthesis of L-DOPA.

Applications of S,s Dipamp in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

The rhodium complex of (S,S)-Dipamp is a highly effective catalyst for asymmetric hydrogenation, a chemical reaction that adds two hydrogen atoms across a double bond. This process is crucial for the synthesis of chiral molecules from prochiral starting materials.

Enantioselective Hydrogenation of Olefins and Unsaturated Substrates

Rhodium-DIPAMP catalytic systems have demonstrated high efficiency in the hydrogenation of various trisubstituted and terminal olefins that possess coordinating groups. researchgate.net The enantiomeric excess (ee) achieved can be quite high, showcasing the ligand's ability to create a chiral environment that directs the approach of the hydrogen molecule to the substrate. The success of this compound in these reactions was a significant advancement compared to other ligands available at the time of its development. researchgate.net

A landmark application of this technology is in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease. nobelprize.orgharvard.edu The rhodium-(S,S)-Dipamp catalyst enabled the hydrogenation of an L-DOPA precursor with 95% ee, a pioneering achievement in industrial-scale asymmetric catalysis. princeton.edu This process represented a major improvement over previous methods that relied on resolution.

Hydrogenation of Enamides and Enol Acetates

This compound-rhodium catalysts exhibit high activity and enantioselectivity in the asymmetric hydrogenation of enamides and enol acetates. chemicalbook.comrug.nl These reactions are valuable for the synthesis of chiral amines and alcohols, respectively.

For enamides, the rhodium-DIPAMP system can achieve very high enantioselectivities, particularly for those with a nitrogen-containing group in the benzylic position. uh.edu In many cases, the results obtained with this compound surpass those of other well-known chiral ligands. uh.edu The catalyst can also achieve a high number of turnovers, making it an efficient system. uh.edu

The hydrogenation of enol acetates, while generally more challenging, can also be effectively catalyzed by rhodium complexes of this compound, particularly for α-(acyloxy)acrylates. rug.nl

Table 1: Enantioselective Hydrogenation of Enamides and Enol Acetates with this compound-Rh Catalyst

| Substrate | Product | Enantiomeric Excess (ee) |

| Cyclic Enamide | Chiral Amine | 98% uh.edu |

| Cyclic Enol Acetate | Chiral Acetate | 99% uh.edu |

| α-(Acyloxy)acrylate | Chiral α-Acyloxy Ester | High rug.nl |

| Methyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | 96% jst.go.jp |

Hydrogenation of Prochiral Ketones and Imines

The application of this compound extends to the asymmetric hydrogenation of prochiral ketones and imines, which are important transformations for producing chiral alcohols and amines. While rhodium-based catalysts are prominent, iridium-based systems have also been explored for these substrates. wikipedia.org For instance, iridium complexes with P,N ligands have shown effectiveness in the asymmetric hydrogenation of some ketones and imines. wikipedia.org Although specific data for this compound in the hydrogenation of a wide range of ketones and imines is less prevalent in the provided context, its role as a chiral modifier in heterogeneous systems for ketone hydrogenation has been noted. researchgate.netresearchgate.net

Substrate Scope and Limitations in this compound-Catalyzed Hydrogenation

The rhodium-(S,S)-Dipamp catalyst is effective for a range of substrates, including α- and β-dehydroamino acid derivatives, enamides, itaconic acids, and enol esters. princeton.edu However, there are limitations. For example, in the hydrogenation of enamides, the presence of a carboxylic acid group on the substrate can negatively impact the catalyst's performance. nobelprize.org The geometry of the enamide substrate (E vs. Z isomer) can also influence the reaction efficiency, with the Z-isomer typically being more reactive. nobelprize.org Furthermore, while successful for many functionalized olefins, the asymmetric hydrogenation of unfunctionalized olefins with high enantioselectivity remains a significant challenge.

Heterogeneous Catalysis with this compound Modified Systems

This compound has been utilized as a chiral modifier in heterogeneous catalysis. researchgate.netresearchgate.net In this approach, rhodium nanoparticles are deposited on a solid support, such as silica (B1680970) (SiO2), and stabilized by the this compound ligand. researchgate.netresearchgate.net This method combines the advantages of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of catalyst separation and reuse).

These supported catalysts have been shown to be effective in the enantioselective hydrogenation of prochiral compounds like 3,4-hexanodione, ethyl pyruvate, and ketopantolactone. researchgate.netresearchgate.net The this compound ligand not only induces enantioselectivity but also acts as a stabilizer for the metal nanoparticles, preventing their aggregation and maintaining catalytic activity. researchgate.netresearchgate.net For example, a 1%Rh-(S,S)-DIPAMP/SiO2 catalyst achieved up to 99% conversion and 54% ee in the hydrogenation of certain prochiral ketones under specific conditions. researchgate.net

Table 2: Heterogeneous Hydrogenation of Prochiral Ketones with 1%Rh-(S,S)-DIPAMP/SiO2 Catalyst

| Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 3,4-Hexanodione | 94 | 54 researchgate.net |

| Ethyl Pyruvate | High | Moderate researchgate.net |

| Ketopantolactone | High | Moderate researchgate.net |

| Acetophenone | Low | Low researchgate.netresearchgate.net |

Reaction conditions: 25 °C, 40 bar H2, substrate/Rh=100. researchgate.net

Asymmetric Conjugate Addition Reactions (1,4-Additions)

This compound has also found application as a chiral ligand in palladium-catalyzed asymmetric conjugate addition reactions. In a notable study, a dicationic palladium(II) complex with this compound was used to catalyze the 1,4-addition of triarylbismuth reagents to α,β-unsaturated ketones. wiley-vch.de This reaction proceeded with high reactivity and enantioselectivity, affording chiral β-aryl ketones. wiley-vch.de The scope of this reaction was later expanded to include potassium aryltrifluoroborates and aryltrifluorosilanes as nucleophiles. wiley-vch.de Interestingly, the enantioselectivity of the reaction remained high and consistent regardless of the nature of the organometallic reagent used. wiley-vch.de

Table 3: Palladium-Catalyzed Asymmetric Conjugate Addition with this compound

| Nucleophile (ArM) | Substrate (Enone) | Yield (%) | Enantiomeric Excess (ee) (%) |

| BiAr2 | Cyclic and Acyclic Enones | 26-98 | 26-94 wiley-vch.de |

| SiF3 | Cyclic and Acyclic Enones | - | High wiley-vch.de |

| BF3K | Cyclic and Acyclic Enones | High | High wiley-vch.de |

Palladium-Catalyzed Enantioselective 1,4-Addition of Organometallic Reagents to Enones

Dicationic palladium(II) complexes featuring chiral phosphine (B1218219) ligands like this compound have been shown to be effective catalysts for the enantioselective 1,4-addition of various organometallic reagents to α,β-unsaturated ketones (enones). acs.orgresearchgate.net These reactions are valuable for the construction of stereogenic centers.

The palladium-catalyzed conjugate addition of arylboronic acids to enones represents a significant method for the formation of carbon-carbon bonds. wiley-vch.de The use of a dicationic palladium(II) complex with this compound has been explored for this transformation. For instance, in the 1,4-addition of phenylboronic acid to 2-cyclohexenone, the this compound-palladium catalyst system has been shown to yield (R)-3-phenylcyclohexanone with high enantioselectivity. researchgate.net

Research has indicated that the choice of chiral ligand can be crucial and substrate-dependent. While (S,S)-chiraphos is often effective for planar substrates like 2-cyclopentenone, the this compound ligand has demonstrated superior enantioselectivity for non-planar enones such as 2-cyclohexenone and 2-cycloheptenone. acs.orgresearchgate.net

The scope of palladium-catalyzed 1,4-additions extends beyond arylboronic acids to include organobismuth, other organoboron, and organosilicon reagents. acs.orgresearchgate.net Dicationic palladium(II) complexes of this compound have been successfully employed in the enantioselective 1,4-addition of Ar₃Bi, [ArBF₃]K, and ArSiF₃ to both cyclic and acyclic enones. acs.org These reactions often proceed smoothly under mild conditions, such as in aqueous methanol (B129727). acs.org

Specifically, the Pdthis compound)(PhCN)₂₂ complex has been shown to effectively catalyze these additions. acs.org For reactions involving Ar₃Bi and ArSiF₃, the presence of a co-catalyst like Cu(BF₄)₂ or ZnF₂ at temperatures of 0–5 °C is beneficial. acs.org In contrast, the addition of [ArBF₃]K can proceed at lower temperatures (−15 °C) without the need for an additional activator. acs.org

Addition of Arylboronic Acids

Substrate Scope and Stereoselectivity in 1,4-Addition Reactions

The stereochemical outcome of the 1,4-addition reactions catalyzed by palladium-(S,S)-DIPAMP complexes is highly dependent on the structure of the enone substrate. acs.orgresearchgate.net A notable trend is the superior performance of the this compound ligand for enones that adopt a skewed or non-planar conformation.

For example, in the addition of various aryl groups to 2-cyclohexenone and 2-cycloheptenone, the use of a palladium-(S,S)-DIPAMP catalyst consistently leads to high enantiomeric excesses (ee), typically in the range of 89–96% ee. acs.orgoup.com This selectivity is attributed to the specific steric and electronic interactions between the chiral catalyst and the non-planar enone.

Conversely, for enones with a more planar structure, such as 2-cyclopentenone and acyclic (E)-enones, the related chiral ligand (S,S)-chiraphos often provides higher enantioselectivity. acs.orgresearchgate.net This highlights the importance of matching the chiral ligand to the specific substrate geometry to achieve optimal stereocontrol.

| Enone Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Cyclohexenone | This compound | 89-96% | acs.orgoup.com |

| 2-Cycloheptenone | This compound | 89-96% | acs.org |

| 2-Cyclopentenone | (S,S)-Chiraphos | up to 99% | acs.org |

| Acyclic (E)-enones | (S,S)-Chiraphos | up to 99% | acs.org |

Other Asymmetric Transformations

Beyond 1,4-addition reactions, this compound has been utilized as a chiral ligand in other important asymmetric catalytic transformations.

This compound has been investigated as a catalyst in phosphine-catalyzed enantioselective [3+2] cycloaddition reactions. nih.gov These reactions are a powerful tool for the synthesis of five-membered rings, which are common motifs in biologically active molecules. nih.govrsc.org

In the context of the [3+2] cycloaddition of allenes with olefins, the choice of the phosphine catalyst is critical for achieving high enantioselectivity. While this compound has been explored in this area, studies have shown that for certain substrate combinations, such as the reaction between heteroatom-substituted olefins and allenes, it may result in low enantioselectivity. nih.gov However, in the [3+2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones, (R,R)-DIPAMP (the enantiomer of this compound) was identified as an efficient catalyst, leading to trifluoromethylated cyclopentenes with high yields and enantioselectivities. nih.govrsc.org

Enantioselective carbonylation reactions, such as hydrocarbonylation, offer a direct route to valuable chiral building blocks. rug.nl this compound has found application as a chiral ligand in rhodium-catalyzed asymmetric carbonylation reactions. kulturkaufhaus.de For instance, a rhodium complex of this compound has been used in the hydrocarbonylation of styrenes to produce α-arylpropionic acids, an important class of non-steroidal anti-inflammatory drugs. rug.nl

Mechanistic Investigations of S,s Dipamp Catalysis

Reaction Mechanisms in Asymmetric Hydrogenation

The rhodium complexes of the C2-symmetric diphosphine ligand (S,S)-Dipamp are highly effective catalysts for the asymmetric hydrogenation of prochiral enamides, a process famously applied in the industrial synthesis of L-DOPA. diva-portal.orgprinceton.edunih.gov Mechanistic studies, pioneered by researchers like Halpern and Brown, have elucidated the pathways through which this catalyst achieves remarkable enantioselectivity. acs.org These investigations have largely centered on an "unsaturated pathway," where the alkene substrate coordinates to the rhodium center before the oxidative addition of hydrogen. acs.org

In the Rh-(S,S)-Dipamp catalyzed hydrogenation of enamides, the stereochemical outcome is not determined by the most stable catalyst-substrate complex but rather by the kinetics of the subsequent steps. pitt.edu The reaction proceeds via an unsaturated mechanism where two diastereomeric catalyst-substrate adducts are formed and are in rapid equilibrium. pitt.eduuit.no Kinetic studies have revealed that the minor, less stable diastereomer reacts with hydrogen at a much faster rate than the major, more stable diastereomer. pitt.edu

This kinetic preference is the origin of the high enantioselectivity. The predominant product enantiomer is therefore derived from the pathway with the lower energy transition state for the oxidative addition of H₂ and subsequent migratory insertion, rather than from the more abundant ground-state intermediate. pitt.eduuit.no For example, in the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), the major product enantiomer arises from the less stable catalyst-substrate adduct. pitt.edu This counter-intuitive result underscores the importance of reaction kinetics over thermodynamic stability in determining the stereoselectivity of the catalytic process.

The following table presents the enantioselectivity achieved in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a rhodium complex of this compound, showcasing its high efficiency.

Table 1: Enantioselectivity in Rh-(S,S)-Dipamp Catalyzed Hydrogenation of MAC Data derived from research on P-chiral phosphine (B1218219) ligands and their catalytic performance. jst.go.jpnih.govresearchgate.net

| Substrate | Catalyst | Enantiomeric Excess (ee) |

| Methyl (Z)-α-acetamidocinnamate (MAC) | [Rh(this compound)(cod)]BF₄ | 96% |

The bidentate nature of this compound is fundamental to its function as a chiral ligand. It forms a stable chelate ring with the rhodium center, creating a rigid and well-defined chiral environment. pitt.edu The substrate, typically an α-amidoacrylate, also acts as a chelating ligand, binding to the rhodium atom through both the carbon-carbon double bond and the carbonyl oxygen of the amide group. pitt.edu This dual chelation fixes the substrate's conformation relative to the chiral scaffolding of the Dipamp ligand.

The enantioselection is governed by steric interactions between the substituents on the substrate and the phenyl groups of the Dipamp ligand. jst.go.jpnih.gov The C2-symmetry of the ligand creates four distinct quadrants around the metal center, and the substrate binds preferentially in a way that minimizes steric hindrance. researchgate.net Quantum chemical computations have shown that stereoselection occurs at the stage of C=C double bond coordination, with the sense of enantioselection being determined by the ease of chelate formation in the less sterically hindered quadrant of the catalyst. researchgate.net It was once thought that coordination between the methoxy (B1213986) group of Dipamp and the rhodium atom was crucial for stereoregulation, but later studies with analogous ligands lacking this group showed comparable or even superior enantioselectivity, indicating that steric effects are the dominant factor in enantioselection. jst.go.jpnih.gov

The mechanism of Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation is a classic example of the Curtin-Hammett principle in action. uit.noresearchgate.netwikipedia.org This principle applies to reactions where two intermediates are in rapid equilibrium, and each intermediate proceeds irreversibly to a different product. wikipedia.org The product ratio is determined not by the equilibrium constant between the intermediates, but by the difference in the free energies of the transition states leading to the products. wikipedia.org

In this catalytic system, the two diastereomeric rhodium-enamide complexes (the major and minor adducts) interconvert rapidly relative to the rate of hydrogen addition. pitt.eduuit.noresearchgate.net Low-temperature NMR studies have successfully identified and characterized both the major and minor diastereomeric catalyst-substrate complexes. researchgate.net Crucially, it was demonstrated that the major diastereomer observed in solution leads to the minor product enantiomer, while the minor, less stable diastereomer reacts much more rapidly with H₂ to yield the major product enantiomer. pitt.eduuit.noresearchgate.net This phenomenon, often termed an "anti-lock-and-key" mechanism, highlights that the most stable intermediate is not necessarily the most reactive one, a direct consequence of the Curtin-Hammett kinetic scenario. princeton.eduresearchgate.netacs.org

Role of Chelating Coordination in Enantioselection

Reaction Mechanisms in Asymmetric Conjugate Additions

This compound has also been employed as a chiral ligand in palladium-catalyzed asymmetric conjugate addition reactions. These reactions typically involve the 1,4-addition of organometallic reagents, such as organoboron or organobismuth compounds, to α,β-unsaturated enones. wiley-vch.deacs.org

The catalytic cycle for palladium-catalyzed conjugate addition is initiated by a transmetalation step, where an organic group is transferred from a main group organometallic reagent to the dicationic palladium(II) catalyst. acs.orgacs.org This is a fundamental process in many cross-coupling reactions. acs.org The mechanism involves the formation of an aryl-palladium(II) species from the palladium precursor and reagents like arylboronic acids or triarylbismuths. wiley-vch.deacs.org

The proposed cycle with a dicationic palladium complex, such as Pd(S,S-dipamp)(PhCN)₂₂, involves transmetalation to generate a cationic aryl-palladium intermediate (Ar-[Pd]⁺). acs.orgacs.org This is followed by the insertion of the enone into the carbon-palladium bond, forming a palladium enolate. acs.org The cycle is completed by protonolysis (often by water in the solvent mixture), which releases the β-aryl ketone product and regenerates the active dicationic palladium catalyst. acs.org The transmetalation step can be complex and is sometimes accelerated by additives. For instance, the addition of silver salts to reactions using arylboronic acids has been shown to facilitate the transmetalation to palladium, enabling lower catalyst loadings and reaction temperatures. researchgate.net

The enantioselectivity of the palladium-catalyzed conjugate addition is determined during the carbopalladation step, where the enone inserts into the aryl-palladium bond. nih.gov This step is generally considered to be both rate-determining and stereoselectivity-determining. nih.gov The chiral this compound ligand bound to the palladium center creates a specific three-dimensional environment that directs the incoming enone to coordinate in a preferred orientation.

Computational studies using DFT have been employed to rationalize the stereochemical outcome. acs.org These models suggest that enantioselection arises from minimizing steric repulsion between the α,β-unsaturated ketone and the bulky phenyl groups of the Dipamp ligand in the transition state of the carbopalladation step. acs.orgcaltech.edu The choice of ligand is critical, as different ligands are optimal for different substrates. For example, in the addition of triphenylbismuth (B1683265) to cyclic enones, the [Pd(S,S-dipamp)] complex provided the highest enantioselectivities for 2-cyclohexenone and 2-cycloheptenone, whereas the related [Pd(S,S-chiraphos)] complex was superior for 2-cyclopentenone and acyclic enones. acs.org This demonstrates a subtle interplay between the conformation of the chiral ligand and the structure of the enone substrate in defining the stereochemical pathway. acs.org

Table 2: Enantioselectivity in Pd-(S,S)-Dipamp Catalyzed Conjugate Addition of Ph₃Bi to Cyclic Enones Data from a study on enantioselective 1,4-additions catalyzed by dicationic Palladium(II) complexes. acs.org

| Enone Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 2-Cyclohexenone | Pd(this compound)(PhCN)₂₂ | 3-Phenylcyclohexanone | 94 | 96 |

| 2-Cycloheptenone | Pd(this compound)(PhCN)₂₂ | 3-Phenylcycloheptanone | 91 | 89 |

| 4,4-Dimethyl-2-cyclohexenone | Pd(this compound)(PhCN)₂₂ | 3-Phenyl-4,4-dimethylcyclohexanone | 92 | 93 |

Transmetalation Processes in Palladium-Catalyzed Cycles

Computational Chemistry Approaches (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of catalytic reactions, including those involving the chiral diphosphine ligand this compound. These computational methods provide detailed insights into the structures and energies of transition states and intermediates, which are often difficult or impossible to characterize experimentally. Furthermore, DFT calculations have proven valuable in predicting and rationalizing the enantioselectivity observed in this compound catalyzed reactions.

Elucidation of Transition States and Intermediates

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions catalyzed by rhodium complexes of this compound, particularly in the asymmetric hydrogenation of enamides. These studies have helped to identify key intermediates and the transition states that connect them along the catalytic cycle.

DFT studies on model systems have elucidated the general sequence of the catalytic cycle, which typically involves: acs.org

Coordination of the prochiral olefin to the Rh-(S,S)-DIPAMP complex.

Oxidative addition of dihydrogen (H₂) to form a dihydride intermediate.

Migratory insertion of one of the hydride ligands to the coordinated olefin, forming a rhodium-alkyl intermediate.

Reductive elimination of the hydrogenated product, regenerating the catalyst.

Computational studies have shown that the migratory insertion step is often the turnover-limiting step in the catalytic cycle. acs.org The formation of the dihydride intermediate is typically found to be endergonic and reversible. acs.org By calculating the energies of the various transition states along the reaction pathway, DFT can identify the lowest energy path and thus the most likely mechanism.

For the Rh-DIPAMP catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, comparative quantum chemical computations have revealed the mechanism of enantioselection. researchgate.net The stereochemical outcome is determined at a later stage of the catalytic cycle, specifically during the coordination of the C=C double bond to the Rh(III) center in an octahedral complex. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Catalyst-Substrate Complex | Initial adduct | 0.0 |

| H₂ Complex | Molecular hydrogen coordinated to Rh | Variable |

| Dihydride Intermediate | Product of H₂ oxidative addition | Endergonic |

| Migratory Insertion TS | Transition state for C-H bond formation | Highest barrier |

| Alkyl Hydride Intermediate | Product of migratory insertion | Lower in energy |

Prediction of Enantioselectivity

A primary goal of computational studies in asymmetric catalysis is to accurately predict the enantiomeric excess (ee) of a reaction. DFT calculations have been successfully applied to predict the enantioselectivity of reactions catalyzed by Rh-(S,S)-DIPAMP. The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (S) and (R) products. The favored enantiomer is the one formed via the lower energy transition state.

The "anti-lock-and-key" mechanism is crucial in this context. While one diastereomeric catalyst-substrate complex may be more stable (the major diastereomer), the transition state leading from the less stable (minor) diastereomer to the product can be significantly lower in energy. acs.org This results in the minor diastereomer being more reactive and ultimately determining the final product's stereochemistry. acs.org

Computational models have shown that for Rh-DIPAMP systems, steric effects of the ligand play a dominant role in determining enantioselection, rather than the coordinative interaction between the methoxy oxygen atom of the ligand and the rhodium atom. jst.go.jpnih.gov The chiral arrangement of the phenyl groups on the phosphorus atoms of this compound creates a chiral pocket around the metal center, which dictates how the substrate can coordinate and subsequently react. wiley.com

For the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by a Rh-(S,S)-DIPAMP complex, DFT calculations have been used to rationalize the high enantioselectivity observed experimentally. researchgate.net The calculations show a significant energy difference between the transition states leading to the major and minor products.

| Catalyst | Substrate | Experimental ee (%) jst.go.jpnih.gov | Predicted ee (%) | Predicted Major Enantiomer |

|---|---|---|---|---|

| [Rh(this compound)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 96 | High | (S) |

The successful prediction of enantioselectivity relies on accurate conformational sampling of the transition states and the use of appropriate levels of theory and basis sets in the DFT calculations. nih.gov While computationally intensive, these methods provide invaluable insights that complement experimental studies and aid in the rational design of new and more effective chiral catalysts. nih.gov

Catalyst Regeneration and Recycling Strategies

Methods for Catalyst Separation and Recovery

Several methods have been explored to separate and recover rhodium complexes of (S,S)-Dipamp and similar chiral phosphine (B1218219) ligands from reaction mixtures. These strategies primarily focus on transitioning the homogeneous catalyst into a heterogeneous system, allowing for easier separation.

Immobilization on Solid Supports:

A prevalent strategy involves the immobilization of the this compound-metal complex onto solid supports. fulbright.hu This heterogenization combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefit of easy catalyst separation. Various materials have been utilized as supports, including:

Inorganic Materials: Alumina, silica (B1680970), and clays (B1170129) like montmorillonite (B579905) K are common choices. fulbright.hu The catalyst can be attached to the support through several mechanisms:

Physisorption: Simple physical adsorption is sometimes sufficient for retaining the metal complex on the support. fulbright.hu

Ion Exchange: Cationic or anionic catalyst complexes can be immobilized by ion-pairing with an oppositely charged solid support. For instance, cationic Rh-Dipamp complexes can be anchored to anionic supports.

Covalent Bonding: This involves creating a covalent link between the ligand and the support material. This is a frequently used method for the heterogenization of enantioselective catalysts.

Entrapment: The catalyst complex can be encapsulated within the pores of materials like zeolites or embedded in mesoporous silicates.

Heteropoly Acids as Anchoring Agents: A notable method involves using heteropoly acids, such as phosphotungstic acid (PTA), to anchor the Rh-Dipamp complex to supports like montmorillonite K or alumina. fulbright.hu This approach has shown that the supported catalysts can exhibit higher activity and selectivity than their homogeneous counterparts. The preparation is straightforward, involving mixing the support with the heteropoly acid before adding the transition metal complex. fulbright.hu

Biphasic Systems:

Another effective separation strategy is the use of biphasic systems, where the catalyst resides in a phase separate from the product.

Ionic Liquids (ILs): The use of ionic liquids as the catalyst phase has proven successful for recycling Rh-Dipamp catalysts. researchgate.net For example, in the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid and its methyl ester using a [Rh(COD)(DIPAMP)]BF4 catalyst, employing a biphasic system of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) and isopropanol (B130326) allowed for the catalyst to be recycled multiple times without a significant loss in conversion or enantioselectivity. researchgate.net The catalyst's immobilization in the ionic liquid phase prevents leaching and facilitates its reuse. researchgate.net

Aqueous Biphasic Catalysis: Utilizing water as the catalyst phase offers a sustainable and cost-effective alternative. This approach simplifies phase separation and catalyst recycling by simple decantation. researchgate.net

Membrane Filtration:

Advanced filtration techniques like nanofiltration can be employed to separate the homogeneous catalyst from the reaction mixture. chemistrydocs.com This method allows the catalyst to remain in its homogeneous state, thus avoiding mass-transfer limitations. The reaction mixture is passed through a solvent-resistant nanofiltration membrane that retains the larger catalyst complex while allowing the smaller product molecules to pass through. The retained catalyst-rich solution can then be reused in subsequent reaction cycles. chemistrydocs.com

Strategies for Enhancing Catalyst Longevity and Turnover

Beyond simple recovery, strategies to enhance the longevity and turnover number (TON) of this compound catalysts are crucial for their industrial application. The turnover number signifies the number of substrate molecules converted per molecule of catalyst before it becomes deactivated.

Immobilization and Site Isolation:

Immobilization not only aids in catalyst recovery but can also significantly enhance its stability and longevity. By anchoring the catalyst to a support, phenomena like catalyst deactivation through dimerization or aggregation can be minimized. This "site isolation" effect is particularly beneficial in preventing oxidative degradation of the catalyst in oxidation reactions, leading to much higher turnover numbers for immobilized systems compared to their dissolved counterparts.

Research has shown that for a Rh(DiPamp)-PTA-montmorillonite K catalyst used in the hydrogenation of methyl 2-acetoamidoacrylate, both the turnover frequency (TOF) and enantioselectivity increased significantly upon repeated use. Similarly, a Rh(DiPAMP)/PTA/Montmorillonite K catalyst used for the hydroboration of alkenes became more active and selective after the initial run and maintained this enhanced performance for 15 consecutive runs. urv.cat

Use of Stabilizing Ligands and Supports:

The choice of support and the method of immobilization can have a profound impact on catalyst longevity. For instance, rhodium nanoparticles stabilized by this compound and deposited on silica have demonstrated good metal dispersion and efficiency in enantioselective hydrogenations. researchgate.net The interaction between the catalyst and the support can prevent metal leaching and maintain the catalyst's active state over multiple cycles.

Continuous Flow Systems:

The development of robust heterogeneous catalysts based on acid-base and electrostatic interactions has enabled their use in continuous-flow asymmetric hydrogenations. researchgate.net These systems allow for the continuous synthesis of products without the need for batch-wise catalyst separation, leading to highly efficient processes. Chiral Rh-QuinoxP* catalysts immobilized via heteropoly acid/amine-functionalized mesoporous silica composites have been shown to remain active for extended periods (up to 90 hours) without detectable leaching. researchgate.net

Data on Catalyst Recycling and Performance

The following tables summarize key findings from research on the recycling and enhanced performance of Dipamp and related catalysts.

Table 1: Recycling of [Rh(COD)(DIPAMP)][BF4] in an Ionic Liquid Biphasic System researchgate.net

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 97-100 | >90 |

| 2 | 97-100 | >90 |

| 3 | 97-100 | >90 |

| 4 | 97-100 | >90 |

| Reaction: Asymmetric hydrogenation of (Z)-alpha-acetamidocinnamic acid and methyl-(Z)-alpha-acetamidocinnamate. | ||

| Catalyst System: [Rh(COD)(DIPAMP)][BF4] in [bmim][BF4]/isopropanol. |

Table 2: Performance Enhancement of Immobilized Rh(DiPamp) Catalyst upon Recycling

| Recycle Number | Turnover Frequency (TOF, min⁻¹) | Enantiomeric Excess (ee, %) |

| 1 | 0.18 | 67 |

| 9 | 1.29 | 97 |

| Reaction: Hydrogenation of methyl 2-acetoamidoacrylate. | ||

| Catalyst: Rh(DiPamp)-PTA-montmorillonite K. |

Impact and Future Directions

Contributions of (S,S)-DIPAMP to the Field of Asymmetric Catalysis

The introduction of this compound represents a landmark achievement in asymmetric catalysis. Developed by William S. Knowles and his team at Monsanto, this C2-symmetric ligand was instrumental in the first industrial-scale asymmetric synthesis of the anti-Parkinson's drug, L-DOPA. uclm.es This breakthrough was pivotal, as it provided tangible proof that synthetic, chiral transition metal complexes could achieve enantioselectivity comparable to enzymes. The rhodium complex of this compound catalyzed the asymmetric hydrogenation of a prochiral enamide precursor to L-DOPA with high enantiomeric excess (ee), demonstrating the power of chiral ligands to control the stereochemical outcome of a reaction. nobelprize.org This success effectively replaced inefficient resolution-based methods with a direct catalytic process. Knowles' pioneering work with DIPAMP, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, validated asymmetric catalysis as a transformative technology and spurred decades of research into the design of new and more effective chiral ligands. tesisenred.net

Industrial Significance in Chiral Drug Synthesis and Agrochemicals

The industrial impact of this compound is most famously exemplified by the Monsanto L-DOPA process, which has been operational since 1974. uclm.es This process was the first commercial application of a chiral transition metal complex for an asymmetric synthesis. uclm.es The catalyst, a rhodium complex featuring the this compound ligand, achieved a 95% enantiomeric excess in the production of L-DOPA, a critical therapeutic agent for Parkinson's disease. uclm.es This innovation was not only a scientific triumph but also a significant commercial success, highlighting the economic viability of asymmetric catalysis for producing enantiomerically pure pharmaceuticals. uclm.esontosight.ai The principles established by the success of the DIPAMP-based process have had a far-reaching influence on the pharmaceutical and agrochemical industries, where the production of single-enantiomer compounds is often crucial for efficacy and safety. ontosight.ai While many newer and more versatile ligands have since been developed, the historical and industrial importance of this compound in demonstrating the large-scale feasibility of asymmetric catalysis is undisputed. pnas.org

Current Challenges and Future Research Opportunities in Chiral Ligand Design

Despite the success of ligands like this compound, challenges in chiral ligand design persist. A primary goal is the creation of more versatile and efficient ligands that are effective for a wider variety of substrates and reaction types, as early ligands often had a limited substrate scope. tcichemicals.com The synthesis of complex chiral ligands can also be a significant hurdle, driving research towards more accessible and cost-effective synthetic routes. rsc.org Furthermore, there is a continuous push for more robust, stable, and recyclable catalysts to improve the sustainability and economic feasibility of industrial processes. chiralpedia.com

Future research in this area is rich with opportunities. The integration of artificial intelligence and machine learning is set to revolutionize ligand design by accelerating the discovery of novel catalysts and predicting their effectiveness. chiralpedia.com There is also a growing emphasis on "green chemistry," which promotes the development of catalysts based on earth-abundant metals and the use of environmentally benign reaction conditions. chiralpedia.comchiralpedia.com The development of "switchable" catalysts, whose activity can be controlled by external stimuli, and the exploration of organocatalysis and biocatalysis represent exciting new frontiers in the field. chiralpedia.com

Potential for Novel Catalytic Applications and Systems

The foundational principles demonstrated by this compound in asymmetric hydrogenation continue to inspire the development of novel catalytic applications. Researchers are exploring the use of chiral phosphine (B1218219) ligands, including DIPAMP analogues, in a broader range of asymmetric transformations such as conjugate additions, cross-coupling reactions, and hydroformylations. pnas.org The versatility of these ligands allows for their adaptation to different metal centers and reaction mechanisms, opening up new synthetic possibilities.

Furthermore, there is significant potential in creating innovative catalytic systems. This includes the immobilization of chiral catalysts on solid supports to facilitate easy separation and recycling, a key feature for applications in continuous flow chemistry. chiralpedia.com The development of water-soluble ligands could enable catalysis in aqueous media, aligning with the principles of green chemistry. The synergy between metal catalysis and biocatalysis, creating hybrid systems, is another promising avenue for achieving unprecedented levels of selectivity and efficiency in chemical synthesis. chiralpedia.comchiralpedia.com As our understanding of catalytic mechanisms deepens, the legacy of this compound will continue to influence the design of next-generation catalysts for a wide array of chemical challenges.

Enantiomeric Excess (ee) in L-DOPA Synthesis

| Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| [Rh(this compound)]+ | 95% | uclm.es |

| [Rh(this compound)]+ (Improved) | 97.5% | nobelprize.orgtesisenred.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.